molecular formula C16H12N4OS B11108885 7-(3-Methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3-Methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11108885
M. Wt: 308.4 g/mol
InChI Key: QQTIQLBSTCVFBH-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl and Thiophenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the triazolopyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemistry: Used as a probe to study biological pathways.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Electronics: Applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(3-Methoxyphenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The presence of both methoxyphenyl and thiophenyl groups in 7-(3-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE may confer unique electronic and steric properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

7-(3-methoxyphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12N4OS/c1-21-12-5-2-4-11(10-12)13-7-8-17-16-18-15(19-20(13)16)14-6-3-9-22-14/h2-10H,1H3

InChI Key

QQTIQLBSTCVFBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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